molecular formula C24H18N4O4 B2810073 (Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide CAS No. 899384-01-1

(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide

Cat. No.: B2810073
CAS No.: 899384-01-1
M. Wt: 426.432
InChI Key: MBDQCDBFKSDCHX-MRCUWXFGSA-N
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Description

The compound "(Z)-N-(1-(1-cyano-2-((furan-2-ylmethyl)amino)-2-oxoethylidene)-1H-isoindol-3-yl)-4-methoxybenzamide" features a complex structure integrating isoindole, cyano, furan, and methoxybenzamide moieties. The 4-methoxybenzamide group may enhance solubility compared to non-polar analogs.

Properties

IUPAC Name

N-[(3Z)-3-[1-cyano-2-(furan-2-ylmethylamino)-2-oxoethylidene]isoindol-1-yl]-4-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N4O4/c1-31-16-10-8-15(9-11-16)23(29)28-22-19-7-3-2-6-18(19)21(27-22)20(13-25)24(30)26-14-17-5-4-12-32-17/h2-12H,14H2,1H3,(H,26,30)(H,27,28,29)/b21-20-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBDQCDBFKSDCHX-MRCUWXFGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=C(C#N)C(=O)NCC3=CC=CO3)C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C(=O)NC2=N/C(=C(/C#N)\C(=O)NCC3=CC=CO3)/C4=CC=CC=C42
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Research Findings and Hypotheses

Antioxidant and Antimicrobial Potential

While the target compound’s bioactivity remains unstudied in the provided evidence, structural parallels to ’s oxazolone-indole derivatives suggest possible antioxidant and antimicrobial properties. The furan ring could enhance radical scavenging (via electron-rich π systems), while the methoxy group may improve membrane permeability .

Kinase Inhibition Prospects

The benzamide moiety is common in kinase inhibitors (e.g., EGFR inhibitors). The target’s rigid isoindole-ethylidene scaffold may mimic ATP-binding motifs, though further studies are needed to confirm this .

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